Meclofenamate sodium

Catalog No.
S585495
CAS No.
6385-02-0
M.F
C14H11Cl2NNaO2
M. Wt
319.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclofenamate sodium

CAS Number

6385-02-0

Product Name

Meclofenamate sodium

IUPAC Name

sodium;2-(2,6-dichloro-3-methylanilino)benzoate

Molecular Formula

C14H11Cl2NNaO2

Molecular Weight

319.1 g/mol

InChI

InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);

InChI Key

MFQMZIAYWCPXGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate, Meclofenamate, Meclofenamate Sodium, Meclofenamate Sodium Anhydrous, Meclofenamate Sodium Monohydrate, Meclofenamate, Sodium, Meclofenamic Acid, Meclomen, Sodium Meclofenamate

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na]

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Here’s some general information about Meclofenamate Sodium:

Meclofenamate Sodium

Meclofenamate Sodium is also used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . It works by reversibly inhibiting cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, which results in decreased formation of prostaglandin precursors . This has antipyretic, analgesic, and anti-inflammatory properties .

Meclofenamate sodium is a non-steroidal anti-inflammatory drug (NSAID) that serves as an analgesic and antipyretic agent. Its chemical structure is characterized as N-(2,6-dichloro-m-tolyl) anthranilic acid, sodium salt, monohydrate, with the molecular formula C14H12Cl2NNaO3C_{14}H_{12}Cl_{2}NNaO_{3}. This compound is typically administered orally in capsule form, containing either 50 mg or 100 mg of the active ingredient. Inactive components include colloidal silicon dioxide, magnesium stearate, and various coloring agents .

Meclofenamate sodium functions primarily by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. It is indicated for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and primary dysmenorrhea .

Meclofenamic acid acts by inhibiting the enzyme cyclooxygenase (COX), primarily COX-2. COX is responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever []. By inhibiting COX, meclofenamic acid reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects.

Meclofenamic acid can cause various side effects, including gastrointestinal upset, dizziness, and drowsiness []. In severe cases, it can lead to stomach ulcers, bleeding, and kidney problems [].

Typical of NSAIDs. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins. This inhibition results in reduced inflammation, pain, and fever. Additionally, meclofenamate sodium has been shown to decrease thromboxane A2 synthesis, which inhibits platelet aggregation .

The biological activity of meclofenamate sodium encompasses several pharmacological effects:

  • Anti-inflammatory: It effectively reduces inflammation by inhibiting cyclooxygenase enzymes.
  • Analgesic: The compound alleviates pain associated with various conditions, including arthritis and menstrual pain.
  • Antipyretic: Meclofenamate sodium can reduce fever by acting on the hypothalamic heat-regulating center .
  • Antigranulation: It has been noted for its ability to inhibit granulation tissue formation .

Adverse effects primarily involve gastrointestinal disturbances such as diarrhea, nausea, and abdominal pain, which are common among NSAIDs .

The synthesis of meclofenamate sodium typically involves several steps:

  • Formation of Meclofenamic Acid: The initial step includes the reaction of 2,6-dichloro-m-toluidine with anthranilic acid in the presence of suitable reagents to form meclofenamic acid.
  • Sodium Salt Formation: The meclofenamic acid is then neutralized with sodium hydroxide or sodium carbonate to produce meclofenamate sodium.
  • Crystallization: The final product is purified through crystallization techniques to obtain the monohydrate form .

Meclofenamate sodium is primarily used in clinical settings for:

  • Treating mild to moderate pain.
  • Managing symptoms associated with inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
  • Alleviating primary dysmenorrhea symptoms.
  • Reducing fever in various clinical scenarios .

It may also be explored in research settings for its potential effects on other inflammatory disorders.

Meclofenamate sodium exhibits several notable drug interactions:

  • Warfarin: It enhances the anticoagulant effect of warfarin; dosage adjustments may be necessary to prevent excessive bleeding .
  • Aspirin: Concurrent use may lower plasma levels of meclofenamate sodium due to competition for protein binding sites .
  • Antacids: Co-administration with aluminum and magnesium hydroxides does not significantly affect the absorption of meclofenamate sodium .
  • Other NSAIDs: The use of multiple NSAIDs concurrently can increase the risk of gastrointestinal side effects.

Monitoring for adverse reactions is essential when meclofenamate sodium is used alongside other medications.

Meclofenamate sodium shares structural and functional similarities with several other NSAIDs. Here are some comparable compounds:

Compound NameStructure SimilarityPrimary UseUnique Features
IbuprofenSimilar phenolic structurePain relief and anti-inflammatoryWidely used; available over-the-counter
DiclofenacSimilar mechanismPain relief and inflammationOften used for acute pain; topical forms available
NaproxenSimilar mechanismPain relief and anti-inflammatoryLonger half-life than meclofenamate
IndomethacinSimilar mechanismAnti-inflammatoryMore potent but with more side effects

Meclofenamate sodium is unique due to its specific inhibition of thromboxane A2 synthesis alongside its analgesic properties, distinguishing it from other NSAIDs that primarily focus on cyclooxygenase inhibition alone .

Purity

> 98%

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

318.0064533 g/mol

Monoisotopic Mass

318.0064533 g/mol

Heavy Atom Count

20

Appearance

Solid powder

UNII

9MMQ0YER4E

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

6385-02-0

Wikipedia

Meclofenamate sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Ghosh R, Hwang SM, Cui Z, Gilda JE, Gomes AV. Different effects of the
nonsteroidal anti-inflammatory drugs meclofenamate sodium and naproxen sodium on
proteasome activity in cardiac cells. J Mol Cell Cardiol. 2016 May;94:131-144.
doi: 10.1016/j.yjmcc.2016.03.016. Epub 2016 Apr 3. PubMed PMID: 27049794.


2: Hersh EV, Cooper S, Betts N, Wedell D, MacAfee K, Quinn P, Lamp C, Gaston G,
Bergman S, Henry E. Single dose and multidose analgesic study of ibuprofen and
meclofenamate sodium after third molar surgery. Oral Surg Oral Med Oral Pathol.
1993 Dec;76(6):680-7. PubMed PMID: 8284070.


3: Reddy MS, Palcanis KG, Barnett ML, Haigh S, Charles CH, Jeffcoat MK. Efficacy
of meclofenamate sodium (Meclomen) in the treatment of rapidly progressive
periodontitis. J Clin Periodontol. 1993 Oct;20(9):635-40. PubMed PMID: 8227450.


4: Mongini F, Bona G, Garnero M, Gioria A. Efficacy of meclofenamate sodium
versus placebo in headache and craniofacial pain. Headache. 1993 Jan;33(1):22-8.
PubMed PMID: 8436494.


5: Benassi L, Bertani D, Avanzini A. An attempt at real prophylaxis of primary
dysmenorrhea: comparison between meclofenamate sodium and naproxen sodium. Clin
Exp Obstet Gynecol. 1993;20(2):102-7. PubMed PMID: 8330429.


6: Conroy MC, Randinitis EJ, Turner JL. Pharmacology, pharmacokinetics, and
therapeutic use of meclofenamate sodium. Clin J Pain. 1991;7 Suppl 1:S44-8.
Review. PubMed PMID: 1810520.


7: Giglio JA, Laskin DM. Double-blind comparison of meclofenamate sodium plus
codeine, meclofenamate sodium, codeine, and placebo for relief of pain following
surgical removal of third molars. J Oral Maxillofac Surg. 1990 Aug;48(8):785-90.
PubMed PMID: 2197381.


8: Koup JR, Tucker E, Thomas DJ, Kinkel AW, Sedman AJ, Dyer R, Sharoky M. A
single and multiple dose pharmacokinetic and metabolism study of meclofenamate
sodium. Biopharm Drug Dispos. 1990 Jan-Feb;11(1):1-15. PubMed PMID: 2322633.


9: Shieh HL, Hutton CE, Kafrawy AH, Potter RH. Comparison of meclofenamate sodium
and hydrocortisone for controlling the postsurgical inflammatory response in
rats. J Oral Maxillofac Surg. 1988 Sep;46(9):777-80. PubMed PMID: 3166048.


10: Cooper SA, Firestein A, Cohn P. Double-blind comparison of meclofenamate
sodium with acetaminophen, acetaminophen with codeine and placebo for relief of
postsurgical dental pain. J Clin Dent. 1988 Fall;1(2):31-4. PubMed PMID: 3254707.

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